Pingbeimine C
Overview
Description
Pingbeimine C is a new C-nor-D-homosteroid alkaloid . It is a steroidal alkaloid compound extracted from the Fritillaria species of medicinal plants .
Synthesis Analysis
Pingbeimine C was isolated from the bulb of Fritillaria ussuriensis Maxim . The specific synthesis process is not detailed in the available resources.Molecular Structure Analysis
The molecular formula of Pingbeimine C is C27H43O6N . The structure of Pingbeimine C has been assigned based on IR, MS, 1HNMR and 13CNMR spectroscopic data, particularly X-ray crystallographic analysis .Physical And Chemical Properties Analysis
Pingbeimine C has a molecular weight of 477.63 . Its predicted boiling point is 668.2±55.0 °C and its predicted density is 1.34±0.1 g/cm3 . The pKa is predicted to be 12.30±0.70 .Scientific Research Applications
Alkaloid Composition and AChE Inhibitory Activities
Pingbeimine C, along with other compounds, was identified in Fritillaria ussuriensis Maxim, as per a study by (Yang & Duan, 2012). This study focused on the isolation and structure elucidation of these compounds, including their acetylcholinesterase (AChE) inhibitory activities.
Metabolomic and Transcriptomic Analyses
In a 2023 study, the metabolomic and transcriptomic analyses of Fritillaria hupehensis, which contains Pingbeimine C, provided insights into the optimal harvest period for its bulbs used in traditional medicine. This research, detailed by (Duan et al., 2023), enhances understanding of the dynamic changes in steroidal alkaloid metabolite levels, including Pingbeimine C, and their molecular regulatory mechanisms.
Chemical Composition and Metabolites Identification
A 2020 study focused on Pingxiao Capsule, a herbal medicine used in breast cancer therapy, identified its chemical constituents and metabolites, including Pingbeimine C. This research by (Wang et al., 2020) employed advanced analytical techniques for rapid identification, enhancing understanding of the pharmacological profile of traditional Chinese medicine formulations.
properties
IUPAC Name |
(1S,2S,6S,9S,10S,11R,12S,15S,16S,18S,20S,23R,24S)-10,12,14,16,20-pentahydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H43NO6/c1-13-4-5-20-26(3,33)21-15(12-28(20)11-13)16-9-17-22(27(16,34)10-19(21)30)24(32)23(31)18-8-14(29)6-7-25(17,18)2/h13-22,24,29-30,32-34H,4-12H2,1-3H3/t13-,14-,15-,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+,27?/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNDFCKYSZIORHG-UPVWELEFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(CC4(C(C3CN2C1)CC5C4C(C(=O)C6C5(CCC(C6)O)C)O)O)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H]2[C@@]([C@H]3[C@H](CC4([C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4[C@@H](C(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)O)O)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H43NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926170 | |
Record name | 3,7,14,16,20-Pentahydroxycevan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
477.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pingbeimine C | |
CAS RN |
128585-96-6 | |
Record name | Pingbeimine C | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128585966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,7,14,16,20-Pentahydroxycevan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926170 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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